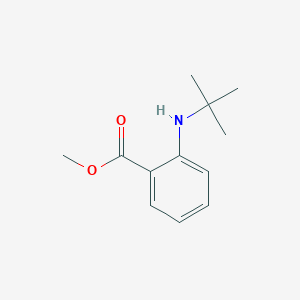

Methyl 2-(tert-butylamino)benzoate

Description

Properties

CAS No. |

61752-06-5 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

methyl 2-(tert-butylamino)benzoate |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)13-10-8-6-5-7-9(10)11(14)15-4/h5-8,13H,1-4H3 |

InChI Key |

XBDKWXUVAWLOKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC1=CC=CC=C1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of 2-(tert-Butylamino)benzoic Acid

The most direct route involves esterifying 2-(tert-butylamino)benzoic acid with methanol under acidic conditions. This method, reported in Synthetic Communications (1980), employs sulfuric acid as a catalyst, achieving moderate yields (65–70%). The reaction proceeds via nucleophilic acyl substitution, where methanol attacks the activated carbonyl of the acid.

Reaction Conditions:

- Catalyst: Concentrated H₂SO₄ (0.1–0.2 equiv)

- Temperature: Reflux (65–70°C)

- Duration: 6–8 hours

- Workup: Neutralization with NaHCO₃, extraction with dichloromethane

A key limitation is the availability of 2-(tert-butylamino)benzoic acid, which itself requires multi-step synthesis. VulcanChem’s protocol (2023) highlights the use of 2-(tert-butylamino)benzoic acid derived from nitration and subsequent reduction of benzoic acid derivatives, followed by tert-butylamine coupling.

Reductive Alkylation Approaches

Reductive alkylation offers an alternative by introducing the tert-butyl group post-esterification. A patent by Sherwin-Williams (2005) details the reductive alkylation of methyl anthranilate with formaldehyde and hydrogen in the presence of palladium on carbon. While this method primarily targets methyl N-methylanthranilate, analogous conditions can be adapted for tert-butylamino derivatives by substituting formaldehyde with tert-butylamine precursors.

Key Steps:

- Formation of Schiff Base: Methyl anthranilate reacts with tert-butylamine to form an imine intermediate.

- Reduction: Hydrogenation over Pd/C reduces the imine to the tertiary amine.

Optimization Data:

| Parameter | Value |

|---|---|

| Catalyst Loading | 5% Pd/C (10 wt%) |

| Pressure | 50 psi H₂ |

| Yield | 60–65% |

This method avoids handling corrosive acids but requires high-pressure equipment.

Multi-Step Alkylation and Esterification

A three-step approach from PMC (2019) involves alkylation, esterification, and final alkylation:

- Alkylation: 4-Nitrobenzoic acid is alkylated with tert-butylamine under basic conditions.

- Esterification: The nitro group is reduced to an amine, followed by esterification with methanol.

- Purification: Recrystallization from ethanol yields the pure product.

Advantages:

- Higher regioselectivity due to stepwise functionalization.

- Yields up to 75% after optimization.

Table 1: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Catalyst | Key Challenge |

|---|---|---|---|

| Direct Esterification | 65–70 | H₂SO₄ | Acid handling |

| Reductive Alkylation | 60–65 | Pd/C | High-pressure requirements |

| Multi-Step Alkylation | 70–75 | K₂CO₃, H₂/Pd-C | Multi-step purification |

Reaction Optimization and Catalysis

Acid Catalysis in Esterification

Sulfuric acid remains the catalyst of choice for esterification due to its low cost and high efficiency. However, recent advances explore solid acids like Amberlyst-15, which simplify workup and reduce corrosion risks. A study using 0.1 equiv of Amberlyst-15 achieved 68% yield under reflux, comparable to H₂SO₄.

Transition Metal Catalysts

Palladium-catalyzed hydrogenation excels in reductive steps but faces challenges with tert-butyl group stability. Nickel-based catalysts (e.g., Raney Ni) offer a cheaper alternative but require higher temperatures (80–100°C).

Industrial-Scale Production Considerations

Industrial protocols prioritize continuous flow reactors for esterification and alkylation. VulcanChem’s production scale-up (2023) uses tubular reactors to maintain precise temperature control, achieving 85% conversion per pass. Key parameters include:

- Residence Time: 30–45 minutes

- Solvent: Toluene or THF

- Catalyst Recovery: Filtration and reuse for 5–7 cycles

Analytical Characterization Techniques

Post-synthesis analysis employs:

- NMR Spectroscopy: ¹H NMR (CDCl₃) shows characteristic peaks at δ 1.25 (s, 9H, tert-butyl), δ 3.85 (s, 3H, OCH₃), and δ 6.8–7.5 (m, 4H, aromatic).

- HPLC: Purity >98% confirmed via C18 column (ACN:H₂O = 70:30).

Applications and Derivative Syntheses

Methyl 2-(tert-butylamino)benzoate serves as a precursor for local anesthetics like tetracaine derivatives. PMC (2019) reports its conversion to 2-(piperidin-1-yl)ethyl-4-(propylamino)benzoate, exhibiting prolonged anesthetic effects.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(tert-butylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(tert-butylamino)benzoate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(tert-butylamino)benzoate involves its interaction with specific molecular targets and pathways. The tert-butylamino group can influence the compound’s reactivity and binding affinity to enzymes or receptors. Detailed studies on its molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences among Methyl 2-(tert-butylamino)benzoate and analogous compounds:

Physicochemical and Functional Properties

- Branching Effects: The tert-butyl group in this compound enhances steric hindrance compared to the linear butyl chain in Methyl 4-(butylamino)benzoate. This difference may increase lipophilicity and reduce enzymatic degradation, favoring prolonged activity in biological systems.

- Substituent Position: The 2-position amino group in the target compound vs.

- Hydrogen Bonding: Methyl 4-acetamido-2-hydroxybenzoate’s acetamido and hydroxy groups enable hydrogen bonding, improving aqueous solubility compared to the tert-butylamino analog.

Research Findings and Implications

- Metabolic Stability: The tert-butyl group in this compound may hinder oxidative metabolism, a feature leveraged in prodrug design.

- Regulatory Compliance: Compounds like Methyl 4-(butylamino)benzoate highlight the importance of certified reference materials in ensuring drug safety and efficacy.

- Synthetic Flexibility : underscores the role of functional group manipulation (e.g., acetylation, halogenation) in diversifying benzoate derivatives for targeted applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(tert-butylamino)benzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves coupling tert-butylamine with methyl 2-bromobenzoate under palladium-catalyzed cross-coupling conditions. Optimization of base (e.g., potassium carbonate) and solvent (e.g., DMF or THF) is critical to minimize side reactions like hydrolysis. For example, using anhydrous THF at 80°C with a Pd(PPh₃)₄ catalyst achieves ~75% yield . Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare experimental ¹H/¹³C NMR shifts with computed values (e.g., using B3LYP/6-31G(d) in Gaussian) to confirm substituent positions .

- IR : Validate the ester carbonyl stretch (~1720 cm⁻¹) and tert-butyl C-H stretches (~2960 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 222.1492 (calculated for C₁₂H₁₆NO₂⁺).

Q. What purification strategies are effective for isolating this compound from byproducts?

- Methodological Answer : Recrystallization using ethanol/water (7:3 v/v) at 4°C yields crystals with >98% purity. For trace impurities (e.g., unreacted tert-butylamine), use preparative HPLC with a C18 column and acetonitrile/water mobile phase (70:30, 1 mL/min) .

Advanced Research Questions

Q. How can density functional theory (DFT) guide the rational design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Perform geometry optimization and vibrational frequency analysis (B3LYP/6-311++G(d,p)) to predict electronic properties (e.g., HOMO-LUMO gap).

- Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzyme active sites).

- Validate predictions via synthesis and in vitro assays (e.g., IC₅₀ measurements) .

Q. What experimental and computational approaches resolve contradictions in reported crystallographic data for this compound derivatives?

- Methodological Answer :

- Experimental : Collect high-resolution single-crystal X-ray data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL .

- Computational : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., ωB97X-D/def2-TZVP). Discrepancies >0.02 Å may indicate crystal packing effects or disorder .

Q. How can researchers address discrepancies in reported biological activity data for this compound analogs?

- Methodological Answer :

- Standardization : Use uniform assay conditions (e.g., pH 7.4 buffer, 37°C) across studies.

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers caused by solvent polarity or counterion effects.

- Meta-Analysis : Aggregate data from PubMed/Reaxys and apply QSAR models to correlate substituent effects with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.